molecular formula C5H4N4 B1367300 4,7-ジアザ-1H-インダゾール CAS No. 272-60-6

4,7-ジアザ-1H-インダゾール

カタログ番号: B1367300
CAS番号: 272-60-6
分子量: 120.11 g/mol
InChIキー: DDZGQYREBDXECY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The unique structure of 1H-pyrazolo[3,4-b]pyrazine makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.

科学的研究の応用

While the search results do not focus specifically on the applications of "1H-pyrazolo[3,4-b]pyrazine," they do provide information on related compounds and their uses, which can help infer potential applications.

Here's a summary based on the provided search results:

Potential Applications of Pyrazolo[3,4-b]pyrazine Derivatives

Treatment of Diseases:

  • SGK-Related Diseases: Derivatives are potentially suitable for treating diseases with inappropriate activity of serum and glucocorticosteroid regulated kinases (SGK), especially SGK-1. This includes degenerative joint diseases, inflammatory processes like osteoarthritis or rheumatosis .
  • Pain Management: These compounds may also be used to treat acute pain (e.g., post-injury, post-operative, gout) and chronic pain (e.g., musculoskeletal disease, backache, arthritis, amputation pain, multiple sclerosis, cancer, AIDS, chemotherapy, neuralgia) .
  • Oncotherapy: SGK-1 inhibitors, such as the compound of the present invention, can also be used in oncotherapy with inhibition tumor cell growth and metastases .
  • Other Potential uses: Peptide ulceration, tinnitus, bacterial infection, improving learning capacity and attention, offsetting aging and the pressure of cell and improving thus the elderly's life-span and health, in comprising the neuronal excitation state of epilepsy, be used for glaucoma or cataractous treatment, be used for comprising dysfibrinogenemia (dysfibrinogenaemia), Hypoproconvertinemia (hypoproconvertinaemia), haemophilia B, factor X lacks (Stuart-Prower defect), Prothrombin Complex Concent-lacks, consumption coagulopathy, fibrinolytic, immunity coagulopathy (immunokoagulopathy) or complicated coagulopathy are in the treatment of interior coagulopathy .

Development of Kinase Inhibitors:

  • Pyrazolo[3,4-b]pyridine derivatives are used in the synthesis of kinase inhibitors .
  • They show potential in treating cancers due to their ability to mimic ATP binding in kinase active sites .

PPARα Agonists:

  • 1H-pyrazolo-[3,4-b]pyridine can be used as a skeleton for PPARα agonists, offering a potential advantage in designing molecules for treating dyslipidemia .

Anti-tumor Efficacy:

  • 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines have demonstrated anti-tumor efficacy in mouse models of breast cancer .

生化学分析

Biochemical Properties

1H-pyrazolo[3,4-b]pyrazine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with protein tyrosine phosphatase SHP2, where 1H-pyrazolo[3,4-b]pyrazine acts as a selective allosteric inhibitor . This interaction is significant in the context of treating KRASG12C-mutant non-small cell lung cancer. The compound binds to the allosteric site of SHP2, inhibiting its activity and thereby affecting downstream signaling pathways.

Cellular Effects

The effects of 1H-pyrazolo[3,4-b]pyrazine on various cell types and cellular processes are profound. In cancer cells, particularly those with KRASG12C mutations, 1H-pyrazolo[3,4-b]pyrazine has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, including the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and proliferation. Additionally, 1H-pyrazolo[3,4-b]pyrazine affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 1H-pyrazolo[3,4-b]pyrazine exerts its effects through several mechanisms. The compound binds to the allosteric site of SHP2, leading to its inhibition . This inhibition prevents the dephosphorylation of key signaling molecules, thereby disrupting downstream signaling pathways. Furthermore, 1H-pyrazolo[3,4-b]pyrazine has been found to interact with other biomolecules, such as kinases and transcription factors, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of 1H-pyrazolo[3,4-b]pyrazine in laboratory settings are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated that prolonged exposure to 1H-pyrazolo[3,4-b]pyrazine can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have shown similar effects, with the compound maintaining its activity over time.

Dosage Effects in Animal Models

The effects of 1H-pyrazolo[3,4-b]pyrazine vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

1H-pyrazolo[3,4-b]pyrazine is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 isoforms play a crucial role in the metabolism of 1H-pyrazolo[3,4-b]pyrazine, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of 1H-pyrazolo[3,4-b]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, binding proteins in the plasma can influence the distribution and accumulation of 1H-pyrazolo[3,4-b]pyrazine in different tissues. These interactions are critical for determining the bioavailability and therapeutic efficacy of the compound.

Subcellular Localization

The subcellular localization of 1H-pyrazolo[3,4-b]pyrazine is an important factor in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various signaling molecules and enzymes . Post-translational modifications, such as phosphorylation, can influence the localization and activity of 1H-pyrazolo[3,4-b]pyrazine. Additionally, targeting signals within the compound can direct it to specific cellular compartments, enhancing its therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyrazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,6-dichloropyrazine with hydrazine hydrate in the presence of a base can yield 1H-pyrazolo[3,4-b]pyrazine . Another method involves the use of palladium-catalyzed coupling reactions to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production of 1H-pyrazolo[3,4-b]pyrazine typically involves scalable and efficient synthetic routes. Continuous manufacturing processes have been developed to produce key intermediates, such as 6-chloro-1H-pyrazolo[3,4-b]pyrazine, which can be further transformed into the final product . These processes often utilize flow chemistry techniques to ensure high yields and purity.

化学反応の分析

Types of Reactions: 1H-Pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[3,4-b]pyrazine oxides, while substitution reactions can produce various substituted pyrazolopyrazines .

類似化合物との比較

1H-Pyrazolo[3,4-b]pyrazine can be compared with other similar compounds, such as:

The uniqueness of 1H-pyrazolo[3,4-b]pyrazine lies in its specific ring fusion and the resulting electronic properties, which make it a valuable compound for various applications in research and industry .

生物活性

1H-Pyrazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

1H-Pyrazolo[3,4-b]pyrazine is characterized by its bicyclic structure, which consists of a pyrazole ring fused to a pyrazine ring. The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. For instance, one method involves the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with malononitrile to yield key intermediates for further derivatization .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1H-pyrazolo[3,4-b]pyrazine derivatives. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:

  • FGFR Inhibition : Certain derivatives exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are crucial targets in cancer therapy. For example, a study reported that a specific derivative demonstrated significant antitumor activity in an FGFR1-driven xenograft model .
  • Induction of Apoptosis : Compounds derived from 1H-pyrazolo[3,4-b]pyrazine have been observed to induce apoptosis in cancer cells by targeting tubulin polymerization and protein kinase signaling pathways .
  • Anti-proliferative Effects : A series of trisubstituted derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer models .

Antiviral and Antibacterial Properties

In addition to anticancer activity, 1H-pyrazolo[3,4-b]pyrazine derivatives have demonstrated antiviral and antibacterial properties:

  • Antiviral Activity : Some derivatives have been reported to possess antiviral effects against various viral strains, making them potential candidates for antiviral drug development .
  • Antibacterial Activity : The antibacterial properties of these compounds have also been explored, with certain derivatives showing effectiveness against bacterial infections .

The biological activity of 1H-pyrazolo[3,4-b]pyrazine is attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of critical enzymes such as phosphodiesterase-4 (PDE4) and neutrophil elastase, which play roles in inflammatory processes .
  • Receptor Modulation : These compounds can serve as ligands for various receptors, including adenosine and prostaglandin receptors, influencing cellular signaling pathways involved in inflammation and cancer progression .

Case Studies

Several case studies illustrate the efficacy of 1H-pyrazolo[3,4-b]pyrazine derivatives:

StudyCompoundActivityModel
Trisubstituted derivativeAntitumorMouse model of breast cancer
FGFR inhibitorAntitumorFGFR1-driven xenograft model
Various derivativesAntiviral and antibacterialIn vitro assays

特性

IUPAC Name

1H-pyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-7-5-4(6-1)3-8-9-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZGQYREBDXECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512807
Record name 1H-Pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-60-6
Record name 1H-Pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Diaza-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrazolo[3,4-b]pyrazine
Reactant of Route 2
1H-pyrazolo[3,4-b]pyrazine
Reactant of Route 3
1H-pyrazolo[3,4-b]pyrazine
Reactant of Route 4
1H-pyrazolo[3,4-b]pyrazine
Reactant of Route 5
1H-pyrazolo[3,4-b]pyrazine
Reactant of Route 6
1H-pyrazolo[3,4-b]pyrazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。